p-Hydroxyphényllactate d'éthyle

Vue d'ensemble

Description

Ethyl p-hydroxyphenyllactate is a compound that can be associated with various chemical structures and properties as seen in the related compounds discussed in the provided papers. While the exact compound is not directly studied, insights can be drawn from similar structures and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful consideration of reaction conditions to achieve the desired products. For instance, the synthesis of ethyl 2-(p-ethoxyphenyl) propenoate involves a Friedel-Crafts reaction followed by a Wittig G reaction, indicating the importance of selecting appropriate solvents and reactant ratios for optimal yields . Similarly, the preparation of enantiomerically pure α-hydroxy and α-amino acid esters from ethyl 2,4-dioxo-4-phenylbutyrate demonstrates the use of catalyzed enantioselective hydrogenation and crystallization as key steps in the synthesis process .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl p-hydroxyphenyllactate is often elucidated using techniques such as X-ray single crystal diffraction, which provides detailed information on the crystal packing and intermolecular interactions . The dihedral angles and bond lengths are critical parameters that define the geometry of the molecules, as seen in the study of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Chemical Reactions Analysis

The reactivity of compounds similar to ethyl p-hydroxyphenyllactate can be inferred from their chemical behavior in various reactions. For example, the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione involves quantum chemical calculations to understand its reactivity and potential biological activities . The enzymatic hydroxylation of 4-ethylphenol to produce 1-(4'-hydroxyphenyl)ethanol also provides insights into the stereochemistry of reactions involving hydroxylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to ethyl p-hydroxyphenyllactate are characterized using various spectroscopic and thermal analysis techniques. The novel salt 1-methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium dihydrogenphosphate, for example, is studied using IR spectroscopy, UV–vis spectroscopy, and thermal analysis to understand its optical properties and crystallographic disorder . Theoretical calculations, such as DFT studies, are also employed to predict properties like molecular electrostatic potentials, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of these compounds .

Applications De Recherche Scientifique

Agent antibactérien

Le phényllactate (PLA), qui comprend le p-hydroxyphényllactate d'éthyle, se trouve dans une variété d'aliments fermentés et est un agent antibactérien prometteur . Il montre une activité antimicrobienne polyvalente contre les bactéries pathogènes d'origine alimentaire .

Synthèse de médicaments

Le PLA, y compris le this compound, est un précurseur synthétique de certains médicaments . Il s'agit notamment de l'englitazone, de la statine, du danshensu, d'agents anti-VIH et de la L-Phe .

Précurseur de synthèse plastique

Le PLA est un monomère synthétique de poly-phényllactate, un plastique biodégradable aux bonnes propriétés optiques et mécaniques . Cela fait du this compound un composé précieux dans la production de plastiques respectueux de l'environnement.

Industrie alimentaire

Le PLA se trouve dans divers aliments, tels que le miel, les cornichons et le levain . Par conséquent, le this compound pourrait potentiellement être utilisé dans l'industrie alimentaire pour améliorer la saveur et la conservation de certains aliments.

Industrie de l'alimentation animale

Étant donné ses propriétés antimicrobiennes, le this compound pourrait potentiellement être utilisé dans l'industrie de l'alimentation animale pour prévenir la croissance de bactéries nocives dans l'alimentation animale .

Industries de la chimie fine

<a data-citationid="d50173b6-73ce-0fdb-39ed-b37c99a8495b-28-group" h="ID

Mécanisme D'action

Target of Action

Ethyl p-hydroxyphenyllactate primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key component of the biosynthetic pathway to plastoquinone (PQ), which is a crucial cofactor of phytoene desaturase .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition leads to the accumulation of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate . The inhibition of HPPD disrupts the biosynthesis of PQ, affecting the function of phytoene desaturase .

Biochemical Pathways

The inhibition of HPPD by Ethyl p-hydroxyphenyllactate affects the biosynthetic pathway to PQ . This disruption leads to a deficiency of PQ, a key cofactor for carotenoid biosynthesis . Additionally, p-hydroxyphenyllactate is a metabolite in tyrosine degradation .

Result of Action

The inhibition of HPPD by Ethyl p-hydroxyphenyllactate leads to an accumulation of tyrosine and a reduction in PQ levels . This can be useful for studying disorders of tyrosine metabolism, including inborn errors of metabolism, and liver disease .

Propriétés

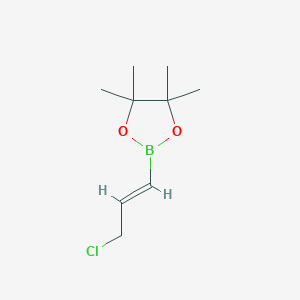

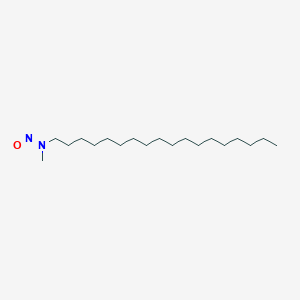

IUPAC Name |

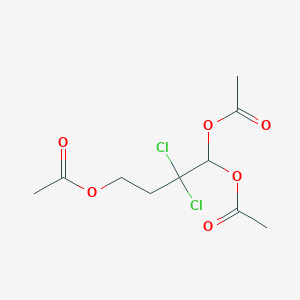

ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPNCBJETJUYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)